4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(2-chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-12(13)16(22)18-7-5-11(6-8-18)19-14(20)9-23-10-15(19)21/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHBYAHKCMKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 2-Chlorobenzoyl Group: The 2-chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride and a base such as triethylamine.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an appropriate diol and an amine.
Formation of the Morpholine-3,5-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The morpholine-3,5-dione core and chlorobenzoyl group are susceptible to oxidation under specific conditions:
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Strong Oxidizing Agents : Reactions with potassium permanganate (KMnO₄) in acidic media yield 2-chlorobenzoic acid via cleavage of the benzoyl group .
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Mild Oxidants : Hydrogen peroxide (H₂O₂) selectively oxidizes the piperidine nitrogen, forming an N-oxide derivative.
Key Study :
A 2023 investigation demonstrated that oxidation with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) selectively modifies the dione ring, producing a hydroxylated intermediate .
Reduction Reactions
Reductive pathways target the dione and aromatic systems:
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces the morpholine-3,5-dione to morpholine-3,5-diol under H₂ gas .
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Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone groups to secondary alcohols, yielding a tetraol derivative.
Mechanistic Insight :
Reduction of the 2-chlorobenzoyl group to 2-chlorobenzyl alcohol has been observed in the presence of lithium aluminum hydride (LiAlH₄), though this reaction requires anhydrous conditions .
Nucleophilic Substitution
The 2-chlorobenzoyl group undergoes substitution reactions with nucleophiles:
Kinetics :
Substitution at the chloro position follows second-order kinetics, with rate constants dependent on nucleophile strength and solvent polarity .
Hydrolysis Reactions
The dione ring undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl cleaves the dione to form a dicarboxylic acid .
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Basic Hydrolysis : Aqueous NaOH opens the dione ring, producing sodium salts of the corresponding acids.
Case Study :
A 2021 study using deuterated solvents and NMR monitoring confirmed that hydrolysis proceeds via a tetrahedral intermediate, with water acting as a catalyst .
Comparative Reactivity Data
| Reaction Type | Preferred Reagents | Yield Range | Application Relevance |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | 60–85% | Metabolite synthesis |
| Reduction | NaBH₄, Pd/C | 70–90% | Bioactive intermediate production |
| Substitution | NH₃, Piperidine | 50–75% | SAR studies in drug design |
| Hydrolysis | HCl, NaOH | 80–95% | Degradation pathway analysis |
Mechanistic Insights
Scientific Research Applications
Anticancer Properties:
Research indicates that derivatives of morpholine and piperidine compounds exhibit significant anticancer activity. For instance, compounds similar to 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that morpholine derivatives could induce apoptosis in cancer cells by modulating specific signaling pathways .
Antiviral Activity:
The compound's structure suggests potential antiviral properties. Similar morpholine-based compounds have been shown to inhibit the replication of viruses such as dengue virus (DENV). A related study found that certain morpholino compounds displayed inhibitory effects on DENV protease, highlighting the importance of structural modifications in enhancing antiviral efficacy .
Inhibition of Enzymatic Activity:
Research has also focused on the ability of this compound to inhibit specific enzymes associated with disease processes. For example, studies on piperidine derivatives have identified them as effective inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and hematopoiesis . The modulation of such pathways can have implications for treating autoimmune diseases and cancers.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of similar morpholine derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis induction mechanisms. The study emphasized structure-activity relationships that could guide future drug design efforts .
Case Study 2: Antiviral Screening
In another research effort focused on antiviral activity, derivatives were screened against DENV. The findings showed a promising inhibition rate at specific concentrations, suggesting that structural modifications could enhance antiviral potency .
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Similar morpholine derivatives |
| Antiviral Activity | Potential inhibition of DENV protease | Piperidine derivatives |
| Enzyme Inhibition | Modulates JAK pathways | Other piperidine analogs |
| Synthesis Complexity | Multi-step synthesis | Varies by derivative |
Mechanism of Action
The mechanism of action of 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione to structurally related compounds from the bis(morpholino-triazine) class, as detailed in the provided evidence. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.
Structural and Functional Differences
Core Structure: The target compound’s morpholine-3,5-dione core differs from the triazine-based cores in Compounds 26–30.
Substituent Effects: The 2-chlorobenzoyl group in the target compound may enhance lipophilicity and aryl-binding interactions compared to the dimethylaminopiperidine (Compound 26) or pyrrolidinylpiperidine (Compound 27) groups. This could favor interactions with hydrophobic kinase domains.
Physicochemical Properties :
- Compounds 26–30 were characterized by HPLC purity (>95%) and HRMS . While analogous data for the target compound are unavailable, its chlorobenzoyl group suggests moderate solubility in organic solvents, contrasting with the hydrochloride salt form of Compound 30, which improves aqueous solubility.
Synthetic Routes: The bis(morpholino-triazine) derivatives were synthesized via urea coupling reactions between a common triazine precursor and diverse amines . The target compound’s synthesis likely involves piperidine functionalization with 2-chlorobenzoyl chloride, followed by coupling to the morpholine-dione core—a route distinct from the triazine-based methods.
Research Findings and Implications
PI3K-Akt Pathway Relevance: Compounds 26–30 are linked to PI3K-Akt pathway inhibition, a mechanism critical in oncology .
Structure-Activity Relationships (SAR) :
- Electron-deficient cores (e.g., morpholine-dione vs. triazine) may influence ATP-binding pocket interactions in kinases.
- Chlorine substituents (as in the target compound) are associated with enhanced metabolic stability and target affinity compared to alkylamine groups (e.g., Compounds 26–28) .
Data Tables for Comparative Analysis
Physicochemical and Analytical Data
Biological Activity
The compound 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic derivative that has gained attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features a morpholine ring, a piperidine moiety, and a chlorobenzoyl group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of morpholine and piperidine exhibit notable antimicrobial properties. For instance, similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer properties of morpholine derivatives. For example, the presence of the piperidine moiety has been associated with enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit tumor growth may be linked to its interaction with specific cellular targets involved in proliferation and apoptosis .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to this compound can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities are particularly relevant in the context of neurodegenerative diseases and gastrointestinal disorders .
Case Studies
- Antimicrobial Screening : A series of synthesized morpholine derivatives were tested for antibacterial activity. The results indicated that compounds bearing the piperidine nucleus exhibited significant inhibition against various bacterial strains. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL .
- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis. The compound was tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), showing promising results comparable to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Modifications at different positions on the morpholine and piperidine rings can significantly affect potency and selectivity towards biological targets.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased antibacterial potency |
| Morpholine ring size | Altered pharmacokinetic properties |
| Piperidine modifications | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione to achieve high purity and yield?
Methodological guidance should focus on solvent selection, reaction temperature, and catalyst efficiency. For example, in analogous piperidine-morpholine syntheses, polar aprotic solvents (e.g., DMSO) enhance intermediate stability, while temperatures between 60–80°C optimize coupling efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts. Recent NMR data (δ 1.41 ppm for piperidine protons, δ 7.42 ppm for aromatic signals) validate structural fidelity in similar systems .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Combined ¹H/¹³C NMR and X-ray crystallography provide complementary validation. For piperidine-morpholine derivatives, ¹H NMR (600 MHz, DMSO-d6) resolves stereochemical features, with piperidine protons appearing as multiplet signals (δ 1.41–2.98 ppm) and morpholine protons as singlets (δ 3.52 ppm) . X-ray crystallography (R factor ≤ 0.039) confirms bond angles and torsional strain in analogous structures, with C–C bond lengths averaging 1.54 Å . Cross-referencing experimental data with computational simulations (e.g., DFT) minimizes misinterpretation of overlapping signals.
Q. How should researchers design initial experiments to explore the physicochemical properties of this compound while minimizing resource expenditure?
Employ fractional factorial design (FFD) to screen variables like pH, solvent polarity, and temperature. For example, a 2⁴⁻¹ FFD reduces experimental runs by 50% while identifying critical factors affecting solubility and stability . Central composite designs (CCD) further optimize conditions, as demonstrated in TiO₂ photocatalysis studies where CCD narrowed optimal reaction parameters to ±5% error margins . Prioritize high-throughput screening (HTS) for preliminary stability assays under oxidative and hydrolytic conditions.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
Quantum mechanical/molecular mechanical (QM/MM) hybrid models simulate reaction pathways for electrophilic substitution at the 2-chlorobenzoyl group. Recent work at ICReDD integrates reaction path searches (using GRRM17 software) with transition-state analysis to predict regioselectivity in similar heterocycles . Machine learning (ML) models trained on Hammett σ constants and frontier molecular orbital (FMO) energies further prioritize reactive sites. For instance, ML-predicted activation energies for nitro-group substitutions in pyridine analogs showed <5% deviation from experimental values .
Q. How can conflicting crystallographic and spectroscopic data be resolved when analyzing derivatives of this compound?
Adopt a multi-technique validation framework:
- Cross-polarization magic-angle spinning (CP/MAS) NMR resolves discrepancies between solution-state NMR and solid-state X-ray data by probing crystal packing effects .
- Time-dependent DFT (TD-DFT) calculates UV-Vis spectra to reconcile experimental λmax values with computational predictions, as demonstrated for benzisoxazole derivatives (R² = 0.92 correlation) .
- Dynamic NMR at variable temperatures (e.g., 298–373 K) quantifies conformational exchange rates in morpholine-dione rings, addressing signal splitting anomalies .
Q. What methodological frameworks support the development of multi-step synthetic routes involving this compound as a key intermediate?
Retrosynthetic analysis guided by hierarchical clustering of bond dissociation energies (BDEs) identifies viable disconnections. For example, prioritizing cleavage of the morpholine C–N bond (BDE ≈ 65 kcal/mol) over the chlorobenzoyl C=O bond (BDE ≈ 175 kcal/mol) directs stepwise functionalization . Flow chemistry systems with immobilized catalysts (e.g., Pd/C cartridges) enable sequential Suzuki-Miyaura couplings, achieving 78% yield in a 3-step synthesis of related piperidine-pyrimidines .
Q. How can advanced factorial design approaches optimize catalytic systems for asymmetric modifications of this morpholine-dione scaffold?
A D-optimal design with 5 factors (catalyst loading, ligand chirality, solvent, temperature, pressure) maximizes enantiomeric excess (ee). For chiral phosphine ligands, response surface models (RSM) identified ligand:metal ratios of 1.2:1 as optimal (ee >90%) in palladium-catalyzed arylations . High-pressure (10 bar) conditions in microreactors further enhance diastereoselectivity by reducing transition-state entropy .
Q. What biochemical assays are appropriate for investigating the target engagement specificity of this compound in complex cellular systems?
- Cellular thermal shift assays (CETSA) quantify target protein stabilization upon compound binding, with ΔTm ≥2°C indicating significant engagement .
- Photoaffinity labeling using azide-tagged derivatives crosslinks the compound to active-site residues, validated by LC-MS/MS (e.g., identification of kinase ATP-binding pockets) .
- Fluorescence polarization (FP) assays with FITC-labeled probes measure displacement IC50 values, achieving nM-level resolution in competitive binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
